5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Description
5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chlorine atom at the 5th position and a [(4-fluorophenyl)methyl]sulfanyl group at the 2nd position on the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
6-chloro-2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2S/c15-10-3-6-12-13(7-10)18-14(17-12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBIFMJYKAVYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(N2)C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzothiazole and 4-fluorobenzyl chloride.
Reaction Conditions: The 2-aminobenzothiazole is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.
Substitution: Ammonia (NH3) in ethanol (C2H5OH) at reflux temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 5-CHLORO-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Uniqueness
5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
